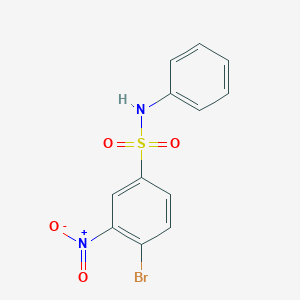
4-Bromo-3-nitro-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-nitro-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C12H9BrN2O4S It is a sulfonamide derivative, characterized by the presence of a bromine atom, a nitro group, and a phenyl group attached to a benzenesulfonamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-nitro-N-phenylbenzenesulfonamide typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base. One common method includes the use of pyridine as a base and dichloromethane as a solvent. The reaction is carried out at room temperature, and the product is purified using silica gel column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-3-nitro-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are commonly employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like azido or thiocyanato derivatives.
Reduction Reactions: The major product is 4-bromo-3-amino-N-phenylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-nitro-N-phenylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide moiety.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-nitro-N-phenylbenzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a fluorine atom instead of a nitro group.
4-Bromo-N-phenylbenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 4-Bromo-3-nitro-N-phenylbenzenesulfonamide is unique due to the presence of both a bromine atom and a nitro group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C12H9BrN2O4S |
|---|---|
Molekulargewicht |
357.18 g/mol |
IUPAC-Name |
4-bromo-3-nitro-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C12H9BrN2O4S/c13-11-7-6-10(8-12(11)15(16)17)20(18,19)14-9-4-2-1-3-5-9/h1-8,14H |
InChI-Schlüssel |
OOFFTBMVBFHOOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol](/img/structure/B12071215.png)




![2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12071248.png)


![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid](/img/structure/B12071258.png)

